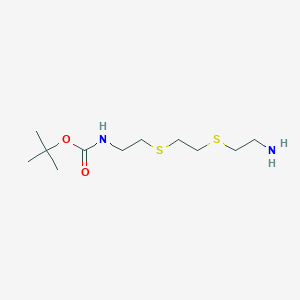

1-(t-Butyloxycarbonyl-amino)-3,6-dithio-8-octaneamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of amino acids with a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is commonly used in organic synthesis to protect amines .

Synthesis Analysis

The synthesis of similar compounds, such as tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), has been reported . These are prepared by neutralizing imidazolium hydroxide with commercially available Boc-protected amino acids .Chemical Reactions Analysis

Boc-protected amino acids have been used as starting materials in dipeptide synthesis . A distinctive coupling reagent, N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base .Physical And Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acid ionic liquids have been studied . They are clear and nearly colorless to pale yellow liquids at room temperature . They are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .Aplicaciones Científicas De Investigación

Chiral Building Block in Peptidomimetics Synthesis : The compound is used as a chiral building block in the preparation of new δ-sugar amino acids, such as (3R,5S)-5-(aminoethyl)-3-hydroxytetrahydrofurane-3-carboxylic acid. This amino acid is an isoster of dipeptide glycine-alanine, and its potential use lies in accessing new peptidomimetics with conformationally restricted structures due to the presence of the tetrahydrofurane ring (Defant et al., 2011).

Cell Imaging Applications : In cell imaging, octa-aminopropyl polyhedral oligomeric silsesquioxane hydrochloride salt, a derivative, has been used to functionalize carbon dots for cell imaging purposes. These derivatives exhibit resistance to photobleaching and excellent photoluminescence stability, which is crucial for biological systems' imaging (Wang et al., 2015).

Synthesis of Block Polymers : The compound has been utilized as an initiator in the synthesis of block poly(amino acids) with NCA (N-carboxy anhydride) monomers. This application is significant in the field of polymer chemistry, particularly in the creation of specialized block polymers (Xun, 2003).

Antibacterial Biocides Development : In the field of antibacterial biocides, polysilsesquioxanes and oligosilsesquioxanes substituted by alkylammonium salts, which relate to this compound, have been studied for their antibacterial activity against various bacteria strains. This research is vital for developing new materials with antimicrobial properties (Chojnowski et al., 2006).

Material Science and Nanocomposites : In material science, derivatives like octa(aminophenyl)-T8-polyhedral oligomeric silsesquioxane have been used as cross-linking agents for organic polymeric resins. Their functional groups form chemical bonds or hydrogen-bonds with matrix polymers or resins, which is significant in the development of nanocomposites (Zhang et al., 2007).

Synthesis of Novel Amino Acids and Derivatives : The compound serves as a key element in the synthesis of various amino acids and their derivatives, which are critical in pharmaceutical and biochemical research (Mehta et al., 1992).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that the compound is a tert-butyloxycarbonyl (boc)-protected amino acid derivative . Boc-protected amino acids are commonly used in peptide synthesis, where the Boc group serves as a protecting group for amines .

Mode of Action

The compound interacts with its targets through its multiple reactive groups . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . This interaction results in the formation of a Boc-protected amino acid, which can then be used in peptide synthesis .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . Specifically, it is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base .

Pharmacokinetics

It is known that the compound is miscible in acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature . These properties may impact the compound’s bioavailability.

Result of Action

The result of the compound’s action is the formation of dipeptides in satisfactory yields . The compound enhances amide formation in the Boc-AAILs without the addition of a base, leading to the synthesis of dipeptides .

Action Environment

The action of the compound can be influenced by environmental factors such as temperature and solvent . For instance, the compound is a clear and nearly colorless to pale yellow liquid at room temperature . Its miscibility in various solvents may also affect its action, efficacy, and stability .

Propiedades

IUPAC Name |

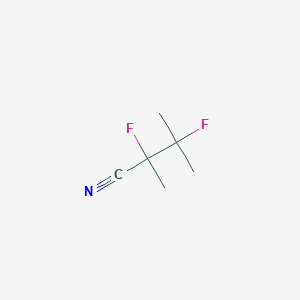

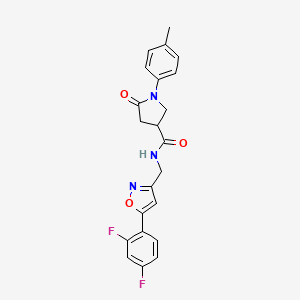

tert-butyl N-[2-[2-(2-aminoethylsulfanyl)ethylsulfanyl]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2S2/c1-11(2,3)15-10(14)13-5-7-17-9-8-16-6-4-12/h4-9,12H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOAMIHHMUJOKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCSCCSCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3008781.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B3008782.png)

![6-[6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B3008784.png)

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B3008792.png)

![2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3008799.png)

![2-[3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B3008803.png)